Vernakalant-d6 (hydrochloride) is a deuterated analog of Vernakalant, a relatively atrial-selective antiarrhythmic medication primarily used for the rapid conversion of atrial fibrillation to sinus rhythm. The chemical formula for Vernakalant-d6 (hydrochloride) is , and it has a molecular weight of approximately 391.96 g/mol. This compound is notable for its unique mechanism of action, which involves the modulation of ion channels specific to atrial tissue, making it an important subject in both pharmacological research and clinical applications .
These reactions contribute to the compound's versatility in synthetic chemistry and its potential for further modifications .
Vernakalant-d6 exhibits significant biological activity, primarily through its interaction with atrial voltage-gated sodium channels and potassium currents. Its mechanism involves:
The synthesis of Vernakalant-d6 (hydrochloride) involves several steps:
Industrial production methods are optimized for efficiency and yield while avoiding heavy metals, making them suitable for both oral and injectable formulations .
Vernakalant-d6 has diverse applications across various fields:
Research into the interactions of Vernakalant-d6 focuses on its pharmacodynamics and pharmacokinetics. Key findings include:
Vernakalant-d6 shares structural and functional similarities with several other antiarrhythmic agents. Notable comparisons include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Dronedarone | Multichannel blocker affecting atrial tissues | Less atrial-selective than Vernakalant |
| Flecainide | Sodium channel blocker | More potent in ventricular tissues |
| Sotalol | Potassium channel blocker | Prolongs QT interval significantly |
| Amiodarone | Multi-ion channel blocker | Broad-spectrum antiarrhythmic with side effects |
Vernakalant-d6 is unique due to its selective action on atrial tissues with minimal effects on ventricular conduction, distinguishing it from other antiarrhythmics that may have broader systemic effects .
| Technique | Enrichment Factor | Recovery Yield (%) | Energy Requirements | Scalability |
|---|---|---|---|---|
| Fractional Distillation | 1.2-1.5 | 70-85 | High | Excellent |
| Crystallization | 1.1-1.3 | 60-80 | Low | Good |
| Chromatographic Separation | 2.0-5.0 | 80-95 | Moderate | Limited |
| Electrolytic Enrichment | 1.5-3.0 | 75-90 | High | Good |
| Membrane Separation | 1.3-2.0 | 85-95 | Moderate | Good |
Table 2: Purification Techniques for Isotopic Enrichment
| Parameter | Specification | Analytical Method | Acceptance Criteria |
|---|---|---|---|
| Deuterium Content (atom%) | ≥98.0 | 2H NMR, 1H NMR | Pass/Fail |
| Chemical Purity (%) | ≥99.0 | HPLC-UV | Pass/Fail |
| Water Content (ppm) | ≤500 | Karl Fischer | Pass/Fail |
| Residual Solvents (ppm) | ≤1000 | GC-MS | Pass/Fail |
| Heavy Metal Content (ppm) | ≤10 | ICP-MS | Pass/Fail |
| Enantiomeric Purity (%) | ≥99.0 | Chiral HPLC | Pass/Fail |
| Melting Point (°C) | 151-153 | DSC/Melting Point | Pass/Fail |
| Optical Rotation | Within ±2° | Polarimetry | Pass/Fail |
Table 3: Quality Control Parameters for Research-Grade Material
| Property | Value |
|---|---|
| Molecular Formula | C20H26D6ClNO4 |
| Molecular Weight (g/mol) | 391.96 |
| CAS Number | 866455-16-5 |
| Deuterium Positions | Methoxy groups |
| Deuterium Content (atom%) | ≥98.0 |
| Solubility (water) | Freely soluble |
| Storage Conditions | 2-8°C, inert atmosphere |
| Stability | Stable under recommended conditions |